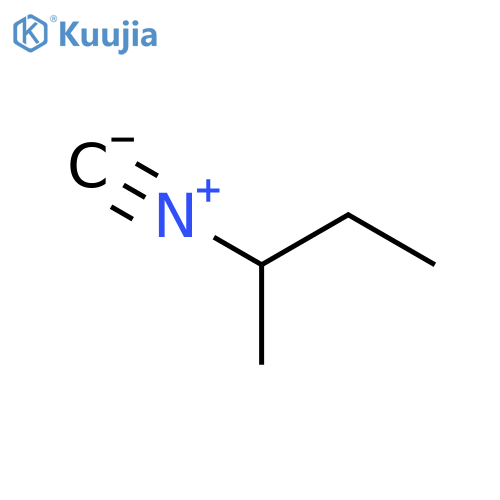Cas no 14069-89-7 (2-ISOCYANOBUTANE)

2-ISOCYANOBUTANE structure
2-ISOCYANOBUTANE 化学的及び物理的性質
名前と識別子
-
- 2-ISOCYANOBUTANE
- (+/-)sec-butyl isocyanide
- 2-Methyl-propyl-isonitril
- Butane,2-isocyano
- s-butyl isocyanide
- sec.-Butylisonitril
- sec-butyl isonitrile
- HANSA ISN-0025
- BIO-FARMA BF001330
- SEC-BUTYLISOCYANIDE
- AKOS001476744
- 14069-89-7
- methyl propyl isonitrile
- MFCD02664564
- sec-butyl isocyanide
- Butane, 2-isocyano-
- DTXSID60377745
- GS-0292
- BBL020978
- EN300-1830927
- STK893684
-
- MDL: MFCD02664564
- インチ: InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3
- InChIKey: WMMGIBWFZLSMHE-UHFFFAOYSA-N
- ほほえんだ: CCC(C)[N+]#[C-]
計算された属性
- せいみつぶんしりょう: 83.07350
- どういたいしつりょう: 83.073499291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 67.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 4.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 0.7643
- ふってん: 117.25°C (estimate)
- 屈折率: 1.3879
- PSA: 0.00000
- LogP: 0.93490
2-ISOCYANOBUTANE セキュリティ情報
2-ISOCYANOBUTANE 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-ISOCYANOBUTANE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830927-5.0g |
2-isocyanobutane |
14069-89-7 | 95% | 5g |
$2525.0 | 2023-06-03 | |
| Fluorochem | 021031-10g |
sec-Butylisocyanide |
14069-89-7 | 10g |
£1313.00 | 2022-02-28 | ||
| Enamine | EN300-1830927-0.05g |
2-isocyanobutane |
14069-89-7 | 95% | 0.05g |
$202.0 | 2023-09-19 | |
| Enamine | EN300-1830927-0.5g |
2-isocyanobutane |
14069-89-7 | 95% | 0.5g |
$679.0 | 2023-09-19 | |
| Enamine | EN300-1830927-1.0g |
2-isocyanobutane |
14069-89-7 | 95% | 1g |
$871.0 | 2023-06-03 | |
| Fluorochem | 021031-25g |
sec-Butylisocyanide |
14069-89-7 | 25g |
£2200.00 | 2022-02-28 | ||
| A2B Chem LLC | AI34275-25g |
Butane, 2-isocyano- |
14069-89-7 | ≥ 95 % | 25g |
$3985.00 | 2024-04-20 | |
| 1PlusChem | 1P00HWCJ-50mg |
Butane, 2-isocyano- |
14069-89-7 | 95% | 50mg |
$242.00 | 2024-06-21 | |
| 1PlusChem | 1P00HWCJ-5g |
Butane, 2-isocyano- |
14069-89-7 | 95% | 5g |
$2883.00 | 2024-06-21 | |
| A2B Chem LLC | AI34275-5g |
Butane, 2-isocyano- |
14069-89-7 | ≥ 95 % | 5g |
$1761.00 | 2024-04-20 |
2-ISOCYANOBUTANE 関連文献
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
14069-89-7 (2-ISOCYANOBUTANE) 関連製品
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量